molecular formula C7H7BrFN B1271559 2-Bromo-4-fluoro-6-methylaniline CAS No. 202865-77-8

2-Bromo-4-fluoro-6-methylaniline

Cat. No. B1271559
M. Wt: 204.04 g/mol
InChI Key: VTWSBILIFIFEFG-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-6-methylaniline is a compound that can be inferred to have a bromine atom at the second position, a fluorine atom at the fourth position, and a methyl group at the sixth position on an aniline ring. While the specific compound is not directly studied in the provided papers, related compounds with bromo, fluoro, and methyl substituents on an aromatic ring are frequently investigated due to their potential utility in various chemical syntheses and pharmaceutical applications.

Synthesis Analysis

The synthesis of related compounds often involves halogenation reactions, where bromine or chlorine is introduced into an aromatic compound. For instance, the synthesis of 2-bromo-6-isocyanopyridine was optimized for stability and synthetic efficiency, which could be relevant for the synthesis of 2-Bromo-4-fluoro-6-methylaniline . Similarly, the preparation of 6-bromo-4-methylquinolin-2(1H)-one involved bromination of an aniline derivative, which could be analogous to the bromination step in synthesizing the target compound . The practical synthesis of 2-fluoro-4-bromobiphenyl from 2-fluoro-4-bromoaniline also provides insight into the handling of bromo and fluoro substituents on an aromatic ring .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of 2,6-dibromo-3-chloro-4-fluoroaniline was determined, showing intra- and intermolecular hydrogen bonds and halogen interactions . These findings could be extrapolated to predict the molecular interactions and stability of 2-Bromo-4-fluoro-6-methylaniline.

Chemical Reactions Analysis

The chemical reactivity of halogenated anilines is often explored in the context of further functionalization. For instance, the radiosynthesis of 2-amino-5-[18F]fluoropyridines involved a palladium-catalyzed amination of a bromo-fluoropyridine derivative . This suggests that 2-Bromo-4-fluoro-6-methylaniline could potentially undergo similar palladium-catalyzed coupling reactions to introduce various amine substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated anilines are influenced by the presence of electron-withdrawing groups such as bromo and fluoro substituents. These groups can affect the compound's boiling point, melting point, solubility, and reactivity. For example, the Schiff base compound synthesized in one study showed a specific crystalline structure and molecular conformation stabilized by intramolecular hydrogen bonding . The properties of 2-Bromo-4-fluoro-6-methylaniline would likely be characterized by similar intramolecular interactions and influenced by the electron-withdrawing effects of the bromo and fluoro groups.

Scientific Research Applications

  • 2-Bromo-4-fluoro-6-methylaniline is a chemical compound with the molecular formula C7H7BrFN . It has a molecular weight of 204.04 .
  • This compound is typically available in the form of a solid .
  • It’s used as a building block in the synthesis of various chemical compounds .
  • Fluorinated Building Blocks

    • 2-Bromo-4-fluoro-6-methylaniline is used as a fluorinated building block . Fluorinated compounds are often used in the pharmaceutical and agrochemical industries due to their unique properties, such as increased stability and lipophilicity.
  • Synthesis of MDL Compounds

    • A compound similar to 2-Bromo-4-fluoro-6-methylaniline, known as 5-Bromo-4-fluoro-2-methylaniline, is used in the synthesis of MDL compounds . These compounds are activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor .
  • Synthesis of Iminophosphoranes
    • A compound similar to 2-Bromo-4-fluoro-6-methylaniline, known as 2-Bromo-4-methylaniline, has been used in the synthesis of iminophosphoranes . Iminophosphoranes are a class of compounds that have been studied for their potential applications in various fields, including organic synthesis and medicinal chemistry .

Safety And Hazards

2-Bromo-4-fluoro-6-methylaniline is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Future Directions

2-Bromo-4-fluoro-6-methylaniline is a part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . It is an important intermediate used in the synthesis of other organic compounds and can be used in the preparation of various drugs and dyes . As such, its future directions are likely to be influenced by the needs of these research areas.

properties

IUPAC Name

2-bromo-4-fluoro-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWSBILIFIFEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378419
Record name 2-Bromo-4-fluoro-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-6-methylaniline

CAS RN

202865-77-8
Record name 2-Bromo-4-fluoro-6-methylbenzenamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluoro-6-methylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-fluoro-6-methylaniline
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Synthesis routes and methods

Procedure details

A solution of N-bromosuccinimide (18.7 g, 0.105 mol) in 70 mL of N,N-dimethylformamide was added dropwise to a solution of 4-fluoro-2-methylaniline in 70 mL of N,N-dimethylformamide at 20° C. The reaction mixture was stirred overnight. The dark solution was poured into a mixture of water (1000 mL), brine (50 mL) and ethyl acetate (300 mL). The mixture was transferred into a separatory funnel, shacked and separated. The aqueous phase was extracted with ethyl acetate (4×150 mL). The combined organic layers were washed with water (5×100 mL), brine (2×100 mL), dried with sodium sulfate, filtered and concentrated. The 1H NMR spectrum of the crude material showed at least 95% purity. The product was further purified on silica gel pad (eluent system ethyl acetate/n-hexane: 1/8). The pure fractions were combined and evaporated to give 14.9 g of product. The impure fractions were combined, concentrated, redissolved in diethyl ether (30 mL) and extracted with 5% hydrochloric acid (5×10 mL). The acidic phase was basified with aq. potassium hydroxide and extracted with diethyl ether to provide 0.8 g of the title compound. Total yield was 15.7 g (77%).
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
CJ Monceaux - 2004 - repository.lib.ncsu.edu
Since the discovery of electroluminescence in conjugated polymers in 1990, electro-optic devices such as light emitting diodes, flat panel all polymer displays, and lasers have received …
Number of citations: 0 repository.lib.ncsu.edu
M Dvorakova, L Langhansova, V Temml… - ACS Medicinal …, 2021 - ACS Publications
Selective cyclooxygenase-1 (COX-1) inhibition has got into the spotlight with the discovery of COX-1 upregulation in various cancers and the cardioprotective role of COX-1 in control of …
Number of citations: 14 pubs.acs.org
AL Pumphrey - 2014 - search.proquest.com
… was followed using 1.43 g of 2-bromo-4-fluoro-6-methylaniline (7.0 mmol). Purification of the reaction mixture using MPLC afforded the product as yellow liquid (0.468 g, 29%), Rf = 0.52 …
Number of citations: 3 search.proquest.com
A Kelly, JB Hoffman, O Hoff, JCL Walker, S Werrel… - Tetrahedron, 2020 - Elsevier
… 2-Bromo-4-fluoro-6-methylaniline (102 mg, 0.500 mmol) and (E)-4-phenylbut-3-en-2-one (183 mg, 1.25 mmol, 2.50 equiv) were subjected to GP1. The reaction was purified by flash …
Number of citations: 3 www.sciencedirect.com

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